Danusertib

Description

Danusertib has been used in trials studying the treatment of Leukemia.

This compound is a small-molecule 3-aminopyrazole derivative with potential antineoplastic activity. This compound binds to and inhibits the Aurora kinases, which may result in cell growth arrest and apoptosis in tumor cells in which Aurora kinases are overexpressed. This agent may preferentially bind to and inhibit Aurora B kinase. Aurora kinases, a family of serine-threonine kinases, are important regulators of cellular proliferation and division.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

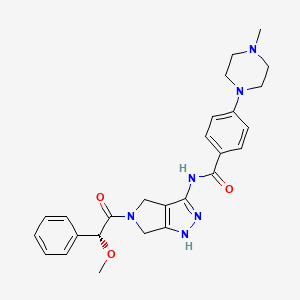

an aurora kinase inhibitor; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFTZKGMDDZMJI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002864 | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827318-97-8 | |

| Record name | Danusertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danusertib (PHA-739358): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Danusertib (formerly PHA-739358), a potent small molecule inhibitor targeting key regulators of cell division and oncogenic signaling pathways. This document details its molecular targets, cellular effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Pan-Aurora Kinase Inhibition

This compound is a small molecule ATP-competitive inhibitor of the Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are crucial for the proper execution of mitosis, and their overexpression is a common feature in many human cancers.[1][2] By inhibiting Aurora kinases, this compound disrupts the mitotic machinery, leading to cell cycle arrest and apoptosis.[3][4]

This compound also demonstrates inhibitory activity against several other tyrosine kinases implicated in cancer, including Abl, Ret, FGFR-1, and TrkA.[1][2] This multi-targeted profile may contribute to its broad anti-tumor activity.[1]

Caption: Figure 1: this compound Core Mechanism of Action.

Quantitative Data: Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against Aurora kinases and a selection of other oncogenic kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| Primary Targets | |

| Aurora A | 13[5][6] |

| Aurora B | 79[5][6] |

| Aurora C | 61[5][6] |

| Secondary Targets | |

| Abl | 25[6] |

| Abl (T315I mutant) | 25[2] |

| Ret | 31[6] |

| FGFR-1 | 47[2][6] |

| TrkA | 31[6] |

Cellular Effects of this compound

The inhibition of Aurora kinases by this compound leads to a cascade of downstream cellular events, ultimately resulting in anti-proliferative effects in cancer cells.

Cell Cycle Arrest and Inhibition of Histone H3 Phosphorylation

A primary consequence of Aurora B inhibition by this compound is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation and segregation during mitosis.[7][8] This leads to a failure in cytokinesis and subsequent cell cycle arrest in the G2/M phase.[5][9] Prolonged mitotic arrest can induce endoreduplication, resulting in polyploid cells.[5][9]

Caption: Figure 2: Effect of this compound on Cell Cycle Progression.

Modulation of Cell Cycle Regulatory Proteins

This compound treatment alters the expression of key cell cycle regulators. It has been shown to decrease the expression of CDK1/CDC2 and cyclin B1, proteins essential for the G2 to M phase transition.[5][9] Conversely, this compound can promote the expression of the cyclin-dependent kinase inhibitors p21 Waf1/Cip1 and p27 Kip1, and the tumor suppressor p53.[5][9]

Induction of Apoptosis and Autophagy

This compound induces programmed cell death (apoptosis) in various cancer cell lines.[3][4] This is often accompanied by the induction of autophagy, a cellular self-degradation process, which may serve as a parallel or alternative cell death mechanism.[5] The induction of autophagy by this compound has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Objective: To quantify the IC50 value of this compound against a panel of kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human kinases are used. The specific peptide substrates for each kinase are prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in the presence of varying concentrations of this compound. The reaction is typically initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is quantified. This is often done using methods like radiometric assays (incorporation of 33P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Caption: Figure 3: General Workflow for a Biochemical Kinase Assay.

Cell Viability and Proliferation Assays

These assays measure the effect of this compound on the growth and survival of cancer cell lines.

Objective: To determine the anti-proliferative effect of this compound on cancer cells.

Common Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound.

Objective: To assess the effect of this compound on cell cycle progression.

General Protocol:

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), which also requires RNase treatment to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caption: Figure 4: General Workflow for Cell Cycle Analysis.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates after treatment with this compound.

Objective: To measure the changes in the expression or phosphorylation status of proteins involved in the cell cycle, apoptosis, and other signaling pathways affected by this compound.

General Protocol:

-

Cell Lysis: Following treatment with this compound, cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-cleaved Caspase-3).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

References

- 1. The pan-inhibitor of Aurora kinases this compound induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pan-inhibitor of Aurora kinases this compound induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 9. researchgate.net [researchgate.net]

Danusertib's Potent Pan-Inhibition of Aurora Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358) is a potent, small-molecule inhibitor of the Aurora kinase family, demonstrating significant activity against Aurora A, B, and C.[1][2] As a multi-kinase inhibitor, it also targets other key signaling proteins implicated in oncogenesis, including ABL, RET, FGFR-1, and TrkA.[1][3] This technical guide provides an in-depth overview of this compound's inhibitory profile, mechanism of action, and its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising anti-cancer agent.

Introduction to this compound and Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are frequently overexpressed in a wide range of human cancers.[1][3] Their dysregulation can lead to aneuploidy and subsequent tumor development, making them attractive targets for cancer therapy.[4] this compound is an ATP-competitive inhibitor that binds to the catalytic domain of Aurora kinases, effectively blocking their function.[1][5] This inhibition disrupts mitotic progression, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells.[6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of Aurora kinases.[5] This prevents the phosphorylation of their downstream substrates, which are essential for various mitotic events. The primary signaling pathways affected by this compound inhibition include:

-

Cell Cycle Regulation: Inhibition of Aurora kinases, particularly Aurora B, disrupts the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest.[6][8] This is often accompanied by a decrease in the expression of key mitotic proteins like cyclin B1 and CDK1/CDC2, and an increase in the expression of cell cycle inhibitors such as p21 Waf1/Cip1, p27 Kip1, and p53.[8][9]

-

Apoptosis Induction: this compound treatment has been shown to induce mitochondria-mediated apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and caspase-3.[6]

-

Autophagy Modulation: this compound can induce autophagy in cancer cells, a process of cellular self-digestion. This effect is often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][8]

-

Inhibition of Epithelial to Mesenchymal Transition (EMT): In some cancer models, this compound has been observed to inhibit EMT, a process that allows cancer cells to become more motile and invasive. This is associated with an increased expression of E-cadherin and a decreased expression of N-cadherin.[6][10]

-

Endoplasmic Reticulum (ER) Stress: this compound can induce apoptosis through the activation of ER stress-related proteins, leading to an increase in intracellular calcium levels.[11][12]

Below is a diagram illustrating the signaling cascade initiated by this compound's inhibition of Aurora kinases.

Caption: this compound's inhibition of Aurora and other kinases triggers multiple downstream anti-cancer effects.

Quantitative Inhibitory Profile

This compound has been extensively characterized for its inhibitory activity against the Aurora kinase family in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) | Reference |

| Aurora A | 13 | [8][13][14] |

| Aurora B | 79 | [8][13][14] |

| Aurora C | 61 | [8][13][14] |

This compound also demonstrates potent activity against other clinically relevant kinases, as detailed in the following table.

| Kinase | IC50 (nM) | Reference |

| ABL | 25 | [2][5] |

| RET | 31 | [14] |

| FGFR-1 | 47 | [14] |

| TrkA | 31 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 8,000 cells/well and incubate for 24 hours.[6]

-

Treat the cells with this compound at various concentrations (e.g., 0.01 to 10 µM) for 24 to 48 hours.[6][9]

-

Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours.[6]

-

Carefully remove the medium and add 100-150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6][9]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).[6]

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a general workflow for these in vitro experiments.

Caption: A generalized workflow for in vitro evaluation of this compound's cellular effects.

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action that leads to significant anti-proliferative effects in a variety of cancer models. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of key signaling pathways underscores its therapeutic potential. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community to further explore and harness the anti-cancer properties of this compound. Future research should continue to investigate its efficacy in combination with other targeted therapies and in diverse cancer types.

References

- 1. This compound, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The pan-inhibitor of Aurora kinases this compound induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pan-Aurora Kinase Inhibitor this compound Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling | Anticancer Research [ar.iiarjournals.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

The Off-Target Profile of Danusertib: An In-Depth Examination of Abl, Ret, and FGFR-1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Danusertib (formerly PHA-739358) is a potent small-molecule inhibitor primarily targeting the Aurora family of serine/threonine kinases (A, B, and C), which are crucial regulators of mitosis.[1][2] Developed as an antineoplastic agent, its mechanism of action involves disrupting cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][3] However, like many kinase inhibitors, this compound exhibits a broader spectrum of activity, engaging with other kinases, often referred to as "off-target" effects. These interactions are not always detrimental; in fact, the polypharmacology of this compound, particularly its inhibitory action on the receptor tyrosine kinases Abl, Ret, and FGFR-1, may contribute significantly to its overall anti-cancer efficacy and broaden its therapeutic potential.[2][4][5] This guide provides a detailed technical overview of the off-target activity of this compound on these three important oncogenic kinases.

Data Presentation: Quantitative Inhibitory Activity

This compound's potency against its primary and key off-target kinases has been quantified in various studies, typically through the determination of IC50 values in cell-free biochemical assays. This data is crucial for understanding the compound's selectivity profile.

| Target Kinase | IC50 (nM) | Target Class | Notes |

| Primary Targets | |||

| Aurora A | 13 | Serine/Threonine Kinase | Primary target, involved in centrosome maturation and spindle assembly. |

| Aurora B | 79 | Serine/Threonine Kinase | Primary target, crucial for chromosome segregation and cytokinesis. |

| Aurora C | 61 | Serine/Threonine Kinase | Primary target, involved in meiosis and potentially mitosis. |

| Off-Targets | |||

| Abl | 25 | Tyrosine Kinase | Includes activity against the T315I "gatekeeper" mutation, which confers resistance to many other Abl inhibitors.[5][6][7] |

| Ret | 31 | Receptor Tyrosine Kinase | A proto-oncogene implicated in various cancers, including thyroid and lung. |

| FGFR-1 | 47 | Receptor Tyrosine Kinase | Fibroblast Growth Factor Receptor-1, involved in cell proliferation, differentiation, and angiogenesis. |

The IC50 values presented are a compilation from multiple sources and may vary slightly between different experimental setups.[3][4][5][6]

Experimental Protocols

The determination of kinase inhibition and its effects relies on a multi-tiered experimental approach, progressing from biochemical assays to cell-based models.

Biochemical Kinase Assays (Cell-Free)

These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase enzyme. They are fundamental for determining parameters like IC50.

Objective: To quantify the direct inhibition of Abl, Ret, and FGFR-1 kinase activity by this compound.

General Protocol:

-

Reagents and Setup:

-

Kinase: Recombinant human Abl, Ret, or FGFR-1 enzyme.

-

Substrate: A specific peptide or protein substrate for the respective kinase.

-

ATP: Adenosine triphosphate, the phosphate donor. Assays are often run at the ATP concentration close to its Michaelis-Menten constant (Km) for the kinase.[3]

-

Inhibitor: this compound, serially diluted to create a concentration gradient.

-

Assay Buffer: A buffer solution optimized for pH, ionic strength, and necessary cofactors to ensure optimal enzyme activity.

-

-

Procedure:

-

The kinase enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[8]

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specific duration (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C or room temperature).[8]

-

-

Detection and Measurement:

-

The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is quantified. Several detection methods are commonly used:

-

Radiometric Assays: Utilize [γ-³²P]ATP, where the incorporation of the radioactive phosphate onto the substrate is measured.

-

Luminescence-Based Assays (e.g., ADP-Glo™): A popular non-radioactive method that measures kinase activity by quantifying the amount of ADP produced.[8][9] Unconsumed ATP is depleted, and then the ADP is converted back to ATP, which drives a luciferase-luciferin reaction, generating a light signal proportional to ADP concentration (and thus kinase activity).[8]

-

Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate, leading to a FRET signal.[9][10]

-

-

-

Data Analysis:

-

The measured signal is plotted against the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of this compound required to inhibit 50% of the kinase's activity.

-

Cell-Based Assays

These assays assess the inhibitor's activity in a more physiologically relevant context, within living cells. They provide insights into factors like cell permeability, engagement with the target in its native environment, and effects on downstream signaling.

Objective: To confirm that this compound can inhibit Abl, Ret, and FGFR-1 signaling in intact cells and to measure its effect on cell proliferation driven by these kinases.

A. Cellular Phosphorylation Assay

-

Principle: Measures the phosphorylation of a direct downstream substrate of the target kinase within the cell. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.[11][12]

-

General Protocol:

-

Select a cell line that expresses the target kinase (e.g., K562 cells for BCR-Abl).[3]

-

Culture the cells and treat them with various concentrations of this compound for a defined period (e.g., 1-4 hours).

-

Lyse the cells to extract proteins.

-

Use an immunoassay technique, such as Western Blotting or ELISA, to detect the phosphorylation status of a known downstream target (e.g., CrkL for BCR-Abl).[13] A phospho-specific antibody is used to measure the phosphorylated protein, and a second antibody is used to measure the total amount of the protein as a loading control.

-

Quantify the reduction in phosphorylation relative to untreated controls.

-

B. Cell Proliferation Assay (e.g., Ba/F3 Model)

-

Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express an oncogenic kinase (like BCR-Abl or a constitutively active form of Ret or FGFR-1), they become IL-3 independent and rely on the activity of that specific kinase for their proliferation and survival.[12] This creates a powerful system to test the potency of inhibitors against a specific kinase-driven phenotype.[12][14]

-

General Protocol:

-

Use Ba/F3 cells stably expressing the kinase of interest (e.g., BCR-Abl T315I).

-

Culture the cells in the absence of IL-3.

-

Treat the cells with a range of this compound concentrations for a period of 48-72 hours.

-

Measure cell viability using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Determine the IC50 or GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Simplified Abl signaling pathway, highlighting inhibition by this compound.

Caption: Overview of the Ret signaling pathway and its inhibition.

Caption: The FGFR-1 signaling cascade and point of this compound inhibition.

Experimental Workflow Diagram

Caption: Standard workflow for characterizing off-target kinase inhibitor activity.

Conclusion

This compound is a multi-kinase inhibitor whose therapeutic potential extends beyond its primary targets of Aurora kinases.[2] Its potent, low-nanomolar inhibition of the proto-oncogenic tyrosine kinases Abl, Ret, and FGFR-1 is a critical aspect of its pharmacological profile.[3][4] The activity against the imatinib-resistant T315I BCR-Abl mutant is particularly noteworthy, positioning this compound as a potential therapy for refractory chronic myeloid leukemia.[6][7] Understanding this off-target activity is essential for drug development professionals and researchers, as it informs the rational design of clinical trials, the prediction of both efficacy and potential side effects, and the exploration of novel therapeutic combinations. The systematic evaluation of these activities through robust biochemical and cell-based assays provides the foundational data necessary to fully characterize the compound and optimize its clinical application.

References

- 1. This compound | C26H30N6O3 | CID 11442891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. domainex.co.uk [domainex.co.uk]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. reactionbiology.com [reactionbiology.com]

Danusertib's role in inducing apoptosis and cell cycle arrest

An In-depth Technical Guide on the Role of Danusertib in Inducing Apoptosis and Cell Cycle Arrest

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly PHA-739358) is a potent, small-molecule, ATP-competitive pan-Aurora kinase inhibitor with additional activity against ABL kinase.[1][2] Deregulation and overexpression of Aurora kinases are common hallmarks of carcinogenesis, making them attractive targets for cancer therapy.[3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, specifically focusing on its well-documented roles in inducing cell cycle arrest and apoptosis across various cancer models. This document synthesizes key quantitative data, details common experimental protocols for assessing its activity, and provides visual representations of the critical signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Aurora kinase family—Aurora A, B, and C—which are essential serine/threonine kinases that regulate critical processes during cell division.[4]

-

Aurora A: Governs centrosome maturation and separation, and mitotic spindle assembly.

-

Aurora B: A key component of the chromosomal passenger complex, it regulates chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

-

Aurora C: Its function is primarily in meiosis, but it is also found to be overexpressed in various cancers.

By inhibiting these kinases, this compound disrupts the fidelity of mitosis, leading to mitotic catastrophe, polyploidy, and subsequent cell death.[2] this compound also potently inhibits the ABL tyrosine kinase, including the imatinib-resistant T315I mutant, making it a therapeutic option for certain leukemias.[1]

Induction of G2/M Cell Cycle Arrest

A hallmark of this compound's activity is its ability to induce a robust cell cycle arrest, primarily at the G2/M transition phase.[3][5] This effect is a direct consequence of Aurora kinase inhibition and is mediated by the modulation of key cell cycle regulatory proteins.

Key Molecular Events:

-

Downregulation of the Mitotic Promoting Complex: this compound treatment leads to a significant reduction in the expression of Cyclin B1 and its catalytic partner, Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2.[3][6] The Cyclin B1/CDK1 complex is the master regulator that drives the cell's entry into mitosis; its suppression prevents this transition, causing cells to accumulate in the G2 phase.[6]

-

Upregulation of Tumor Suppressors and CDK Inhibitors: The cell cycle arrest is further reinforced by the increased expression of several tumor suppressor proteins. This compound treatment has been shown to increase the protein levels of p53, p21 Waf1/Cip1, and p27 Kip1.[3][6] The tumor suppressor p53 can transcriptionally activate p21, a potent CDK inhibitor that can block the activity of CDK1 and halt cell cycle progression.[6][7]

Induction of Apoptosis

Beyond halting proliferation, this compound actively induces programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[3][8] This process is initiated by an imbalance between pro- and anti-apoptotic proteins, leading to a cascade of enzymatic activation. In some cellular contexts, this compound has also been shown to induce apoptosis via endoplasmic reticulum (ER) stress signaling.[9]

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: this compound shifts the balance of Bcl-2 family proteins to favor apoptosis. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while simultaneously upregulating pro-apoptotic proteins such as Bax and the BH3-only protein PUMA (p53 Upregulated Modulator of Apoptosis).[10][11]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increase in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.[3][4]

-

Caspase Activation Cascade: Cytosolic cytochrome c triggers the assembly of the apoptosome, which in turn activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell by cleaving numerous cellular substrates.[3][8]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative findings from various preclinical studies.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| Aurora A | (Cell-free assay) | 13 nM | [7][12][13] |

| Aurora B | (Cell-free assay) | 79 nM | [7][12][13] |

| Aurora C | (Cell-free assay) | 61 nM | [7][12][13] |

| ABL Kinase | (Cell-free assay) | 25 nM | [1] |

| C13 * | Ovarian Cancer | 10.40 µM (24h) | [12][14] |

| 1.83 µM (48h) | [12][14] | ||

| A2780cp | Ovarian Cancer | 19.89 µM (24h) | [12][14] |

| 3.88 µM (48h) | [12][14] | ||

| CFPAC-1 | Pancreatic Cancer | ~400 nM | [15] |

| Leukemic Cells | Leukemia | 0.05 µM to 3.06 µM |[12] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration | Duration | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Reference |

|---|---|---|---|---|---|

| AGS | 0.01 µM | 24h | 7.2% | 1.9x | [3] |

| 0.1 µM | 24h | 9.7% | 2.6x | [3] | |

| 0.5 µM | 24h | 10.1% | 2.7x | [3] | |

| NCI-N78 | 0.01 µM | 24h | 7.5% | 1.5x | [3] |

| 0.1 µM | 24h | 11.0% | 2.2x | [3] | |

| 0.5 µM | 24h | 11.7% | 2.3x | [3] | |

| MCF10A | 0.1 µM | 24h | 20.1% | 1.6x | [11] |

| 0.5 µM | 24h | 36.6% | 2.9x | [11] | |

| C13 * | 0.1 µM | 48h | 8.0% | 2.6x | [6] |

| 0.5 µM | 48h | 37.4% | 11.9x | [6] | |

| CFPAC-1 | 400 nM | 24h | 14.8% | - | [15] |

| | 400 nM | 48h | 21.3% | - |[15] |

Table 3: Induction of Cell Cycle Arrest by this compound

| Cell Line | Concentration | Duration | % Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| C13 * | 0.1 µM | 24h | 47.6% | [6] |

| 0.5 µM | 24h | 91.2% | [6] | |

| A2780cp | 0.1 µM | 24h | 35.0% | [6] |

| 0.5 µM | 24h | 84.8% | [6] |

| CFPAC-1 | 400 nM | - | 11.05% (G2) |[15] |

Table 4: Modulation of Key Regulatory Proteins by this compound (24h Treatment)

| Cell Line | Concentration | Protein | Fold Change vs. Control | Reference |

|---|---|---|---|---|

| NCI-N78 | 0.1 µM | p21 Waf1/Cip1 | +1.4x | [3] |

| 0.5 µM | p21 Waf1/Cip1 | +1.5x | [3] | |

| 0.1 µM | p27 Kip1 | +1.5x | [3] | |

| 0.5 µM | p27 Kip1 | +1.7x | [3] | |

| 0.5 µM | p53 | +1.6x | [3] | |

| MDA-MB-231 | 0.5 µM | Bax | +2.0x | [10] |

| 0.5 µM | Bcl-2 | -50.0% | [10] |

| MCF7 | 0.5 µM | Bcl-xl | -65.7% |[10] |

Key Experimental Protocols

The following sections detail standardized methodologies used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials and Reagents: 96-well culture plates, this compound stock solution, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 8x10³ cells/well and allow them to attach overnight.[14]

-

Treat cells with various concentrations of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control (DMSO).[14]

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 450 nm using a microplate reader.[14]

-

Calculate cell viability relative to the vehicle control and determine IC50 values using appropriate software.[14]

-

Cell Cycle Analysis by Flow Cytometry

This technique quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Materials and Reagents: 6-well plates, this compound, 70% ethanol (ice-cold), Phosphate-Buffered Saline (PBS), Propidium Iodide (PI) staining solution containing RNase A.

-

Procedure:

-

Treat cells with this compound at desired concentrations for a specified duration (e.g., 24 hours).[3]

-

Harvest cells by trypsinization, wash with cold PBS, and collect by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.[3]

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events.[11]

-

Use analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials and Reagents: Annexin V-PE (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

-

Procedure:

-

Treat cells with this compound for the desired time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells, wash twice with cold PBS, and centrifuge.[11]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[11]

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[11]

-

Add Annexin V-fluorophore and Propidium Iodide (or another viability dye like 7-AAD) according to the manufacturer's protocol.[10][11]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Conclusion

This compound is a multi-targeting kinase inhibitor that effectively halts cancer cell proliferation and induces cell death through well-defined mechanisms. Its primary action as an Aurora kinase inhibitor directly leads to a G2/M phase cell cycle arrest by disrupting the Cyclin B1/CDK1 complex and upregulating CDK inhibitors like p21. Concurrently, this compound triggers the intrinsic apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation. The quantitative data consistently demonstrate these effects across a range of cancer types, underscoring its potential as a valuable therapeutic agent. The experimental protocols outlined herein provide a robust framework for further investigation into the nuanced activities of this compound and other Aurora kinase inhibitors in drug development pipelines.

References

- 1. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I Dose-Escalation Study of this compound (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pan-Aurora Kinase Inhibitor this compound Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling | Anticancer Research [ar.iiarjournals.org]

- 10. The pan-inhibitor of Aurora kinases this compound induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. The effect of this compound, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary investigation of Danusertib in hematological malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danusertib (formerly PHA-739358) is a potent small molecule inhibitor targeting multiple kinases, primarily the Aurora kinases (A, B, and C) and the Abl tyrosine kinase.[1][2] Its dual-targeting mechanism makes it a promising therapeutic agent for various hematological malignancies, particularly those driven by aberrant kinase activity, such as Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4] This technical guide provides a comprehensive preliminary investigation of this compound, summarizing its preclinical efficacy, mechanism of action, and clinical findings in hematological cancers.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of its target kinases.[3] Its primary targets are the Aurora kinases, which are essential for proper mitotic progression. Inhibition of Aurora kinases disrupts cell division, leading to polyploidy and apoptosis.[5] Notably, this compound is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C.[3]

Furthermore, this compound effectively inhibits the Abl tyrosine kinase, including the T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of CML and Ph+ ALL.[3][4] This makes this compound a valuable agent for patients who have developed resistance to standard therapies.

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in a range of hematological malignancy cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects.

In Vitro Activity

This compound exhibits significant cytotoxicity against various leukemia and lymphoma cell lines at nanomolar to low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 0.05 - 3.06 (range for various leukemic lines) | [6] |

| BaF3-p210 | Murine Pro-B cells expressing Bcr-Abl | Induces antiproliferative effects | [6] |

| BaF3-p210 (T315I) | Murine Pro-B cells expressing Bcr-Abl T315I | Induces antiproliferative effects | [6] |

| BLQ1 (T315I) | Ph+ Acute Lymphoblastic Leukemia | Cytotoxic effect observed | [7] |

| Pt2 (T315I) | Ph+ Acute Lymphoblastic Leukemia | Cytotoxic effect observed | [7] |

| UCSF02 (wt Bcr-Abl) | Ph+ Acute Lymphoblastic Leukemia | Cytotoxic effect observed | [7] |

| TXL2 (wt Bcr-Abl) | Ph+ Acute Lymphoblastic Leukemia | Cytotoxic effect observed | [7] |

| US7 (non-Bcr-Abl) | Acute Lymphoblastic Leukemia | Cytotoxic effect observed | [7] |

| HL-60 | Acute Promyelocytic Leukemia | Not specified | [5] |

| CD34+ CML cells (T315I) | Chronic Myeloid Leukemia | 0.019 | [3] |

| CD34+ CML cells (no T315I) | Chronic Myeloid Leukemia | 0.009 | [3] |

In Vivo Efficacy

In vivo studies using xenograft models of human hematological malignancies have demonstrated the anti-tumor activity of this compound. In a mouse model of Ph+ ALL with the T315I mutation, treatment with this compound significantly prolonged survival.[7][8] Specifically, mice transplanted with human Bcr/Abl T315I ALL cells and treated with three 7-day cycles of this compound showed a marked reduction in circulating leukemia cells and significantly longer survival compared to the vehicle-treated group.[7] Another study reported that in a xenograft model of acute myelogenous leukemia using HL-60 cells, this compound treatment resulted in a 98% tumor growth inhibition, with two out of eight animals showing complete tumor regression.[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound in hematological malignancies.

Caption: this compound inhibits Aurora kinases and Bcr-Abl, leading to cell cycle arrest and apoptosis.

Experimental Workflow: Western Blot for Phospho-Histone H3

The following diagram outlines a typical workflow for assessing the inhibition of Aurora B kinase activity by this compound through Western blotting for phosphorylated histone H3.

Caption: Workflow for assessing phospho-histone H3 levels by Western blot after this compound treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed hematological malignancy cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-Histone H3 (Ser10), total Histone H3, phospho-CrkL (Tyr207), and total CrkL.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Investigation

A Phase I clinical trial evaluated the safety and efficacy of this compound in adult patients with accelerated or blastic phase CML and Ph+ ALL who were resistant or intolerant to imatinib and/or other second-generation TKIs.[3]

Study Design and Patient Characteristics

-

Design: Phase I, open-label, dose-escalation study.[3]

-

Dosing Schedules:

-

Patient Population: 37 patients were treated (29 on schedule A, 8 on schedule B).[1] The majority of patients had advanced disease and had received multiple prior therapies.[3]

Clinical Activity

| Patient Group | Number of Patients | Responses | Reference |

| Evaluable patients with T315I mutation | 14 | 6 responses (including hematologic and cytogenetic) | [9] |

| Ph+ ALL with T315I mutation | 1 | Complete hematological response | [9] |

| Patients on Schedule A with T315I mutation | Not specified | 4 responses | [3] |

Safety and Tolerability

The most common treatment-related adverse events were hematological toxicities.

| Adverse Event | Grade 3/4 Frequency (Schedule A) | Reference |

| Anemia | 21% | [3] |

| Febrile Neutropenia | 17% | [3] |

| Diarrhea | 14% | [3] |

| Thrombocytopenia | 14% | [3] |

Dose-limiting toxicities for schedule A were febrile neutropenia and mucositis.[1][3] The recommended Phase II dose for schedule A was determined to be 180 mg/m².[3]

Conclusion

The preliminary investigation of this compound in hematological malignancies demonstrates its potential as a valuable therapeutic agent, particularly for patients with resistance to existing TKI therapies due to the T315I mutation. Its dual inhibition of Aurora kinases and Bcr-Abl provides a strong rationale for its continued development. Further clinical studies, including Phase II trials specifically in hematological malignancies, are warranted to fully elucidate its efficacy and safety profile in this patient population. The combination of this compound with other chemotherapeutic or targeted agents may also represent a promising strategy to enhance its anti-cancer activity.[4][10]

References

- 1. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Relevance of Aurora Kinase Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polo-like kinase-1, Aurora kinase A and WEE1 kinase are promising druggable targets in CML cells displaying BCR::ABL1-independent resistance to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Multi-Kinase Aurora Inhibitor, Promising for Treatment of CML Refractory to First- and Second-generation Kinase In | CML Support [cmlsupport.org.uk]

- 10. This compound, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Danusertib's Efficacy Against the BCR-ABL T315I Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4][5] Danusertib (formerly PHA-739358), a multi-kinase inhibitor, has demonstrated notable preclinical and clinical activity against this recalcitrant mutant. This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity against BCR-ABL T315I. This compound operates as a dual inhibitor, targeting both the Aurora kinase family and the ABL kinase, including the T315I variant, presenting a promising therapeutic strategy.[1][6][7]

Mechanism of Action: Dual Inhibition of Aurora and ABL Kinases

This compound is a small-molecule, ATP-competitive inhibitor that uniquely targets two critical oncogenic pathways.[2][8]

-

Aurora Kinase Inhibition: this compound potently inhibits all three members of the Aurora kinase family (A, B, and C), which are essential serine/threonine kinases for mitotic progression.[1][2][9] Inhibition of Aurora kinases disrupts cellular division, leading to apoptosis in rapidly proliferating cancer cells. A key pharmacodynamic biomarker for this activity is the reduced phosphorylation of Histone H3, a direct substrate of Aurora B.[6][9]

-

BCR-ABL T315I Inhibition: Unlike imatinib and second-generation TKIs, this compound effectively binds to the ATP-binding pocket of the ABL kinase domain even in the presence of the T315I mutation.[2][3] Crystal structure analysis reveals that this compound associates with the active conformation of the ABL kinase.[2][3] The substitution of the smaller threonine with a bulkier isoleucine at position 315 sterically hinders the binding of many TKIs. However, this compound's conformation allows it to fit within the pocket without this hindrance, enabling potent inhibition.[2][3] This is demonstrated by the decreased phosphorylation of CrkL, a direct downstream substrate of BCR-ABL.[6][7]

Quantitative Data on this compound's Activity

The potency of this compound has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Cell Line | Assay Type | IC50 Value (nM) | Reference(s) |

| Biochemical Assays | |||

| Aurora A Kinase | Kinase Assay | 13 | [2][8] |

| Aurora B Kinase | Kinase Assay | 79 | [2][8] |

| Aurora C Kinase | Kinase Assay | 61 | [2][8] |

| ABL Kinase (Wild-Type) | Kinase Assay | 25 | [2][8] |

| Cell-Based Assays | |||

| BaF3 p210 BCR-ABL (Wild-Type) | Proliferation | 360 | [10][11] |

| BaF3 p210 BCR-ABL (T315I) | Proliferation | 120 | [10][11] |

| CD34+ CML Cells (No T315I) | Proliferation | 9 | [2] |

| CD34+ CML Cells (T315I) | Proliferation | 19 | [2] |

Table 2: Phase I Clinical Trial Activity in T315I+ Patients

| Study Parameter | Details | Reference(s) |

| Patient Population | Accelerated or blastic phase CML and Ph+ ALL, resistant/intolerant to other TKIs. | [2][8][9][12] |

| T315I+ Patients | 17 of 29 patients on Schedule A had the T315I mutation. | [8] |

| Dosing Schedule A | 3-hour IV infusion daily for 7 consecutive days in a 14-day cycle. | [2][9][12] |

| Recommended Phase 2 Dose | 180 mg/m² for Schedule A. | [9][12] |

| Responses in T315I+ Patients | 4 patients with the T315I mutation responded. | [2][9][12] |

| Types of Responses | Included complete hematologic, complete cytogenetic, and complete molecular responses. | [8][13] |

| Dose-Limiting Toxicities | Febrile neutropenia and mucositis. | [2][9][12] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on purified kinase enzymes.

-

Enzyme & Substrate Preparation: Recombinant human ABL (T315I mutant) and Aurora A/B/C kinases are purified. A generic tyrosine kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1) is used.

-

Reaction Mixture: The kinase reaction is performed in a buffer containing ATP (radiolabeled [γ-³³P]ATP is often used for detection), MgCl₂, and the kinase.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture at various concentrations. A DMSO control (vehicle) is run in parallel.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection & Quantification: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane). The amount of incorporated radiolabel is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (Viability) Assay

This assay determines the effect of this compound on the growth and viability of leukemia cell lines.

-

Cell Culture: Murine BaF3 cells engineered to express human wild-type or T315I BCR-ABL are cultured in appropriate media (e.g., RPMI-1640) supplemented with serum. Unlike parental BaF3 cells, these cells do not require IL-3 for survival, as they are dependent on BCR-ABL signaling.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).

-

Drug Treatment: this compound is serially diluted and added to the wells. Control wells receive vehicle (DMSO).

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTT) is added to each well according to the manufacturer's protocol.

-

Data Acquisition: The signal (luminescence or absorbance) is read using a plate reader.

-

IC50 Calculation: The data is normalized to the control wells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

This technique is used to confirm target engagement by measuring the phosphorylation status of downstream substrates.

-

Cell Treatment: Leukemia cells (e.g., BaF3-T315I) are treated with various concentrations of this compound or vehicle (DMSO) for a short period (e.g., 2-6 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-CrkL for BCR-ABL activity or anti-phospho-Histone H3 for Aurora B activity).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Analysis: The membrane is often stripped and re-probed with antibodies for the total (non-phosphorylated) protein (e.g., total CrkL) to confirm equal loading. Densitometry is used to quantify the bands and determine the reduction in phosphorylation.[9]

Structural Basis of T315I Inhibition

The ability of this compound to inhibit the T315I mutant is rooted in its specific molecular interactions within the ABL kinase domain. The T315I mutation removes a key hydrogen bond opportunity and introduces a bulky, hydrophobic isoleucine residue. This change sterically blocks the binding of inhibitors like imatinib. This compound, however, adopts a conformation that avoids a clash with the isoleucine side chain, allowing it to effectively occupy the ATP-binding site and inhibit kinase activity.[2][3]

Conclusion

This compound demonstrates significant and well-characterized activity against the BCR-ABL T315I mutation, a primary driver of resistance to established CML therapies. Its dual-targeting mechanism, inhibiting both the driver oncogene (BCR-ABL) and a key cell cycle pathway (Aurora kinases), provides a rational basis for its efficacy. Preclinical data show potent inhibition at the enzymatic and cellular levels, which has been corroborated by clinical responses in heavily pre-treated patients harboring the T315I mutation.[2][11] While development has not progressed as rapidly as other T315I-active agents, the data underscore this compound's potential, particularly in combination therapies, for this high-risk patient population.

References

- 1. This compound (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the T315I Abl mutant in complex with the aurora kinases inhibitor PHA-739358 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Simultaneous targeting of Aurora kinases and Bcr-Abl kinase by the small molecule inhibitor PHA-739358 is effective against imatinib-resistant BCR-ABL mutations including T315I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. haematologica.org [haematologica.org]

- 9. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy | Haematologica [haematologica.org]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. A phase I study of this compound (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a Multi-Kinase Aurora Inhibitor, Promising for Treatment of CML Refractory to First- and Second-generation Kinase In | CML Support [cmlsupport.org.uk]

Danusertib-Induced Autophagy in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358), a potent pan-inhibitor of Aurora kinases A, B, and C, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2] Beyond its established role in inducing cell cycle arrest and apoptosis, this compound has been shown to be a significant inducer of autophagy in various cancer cell lines.[3][4][5] This technical guide provides an in-depth analysis of this compound-induced autophagy, focusing on the core signaling pathways, quantitative effects on cancer cells, and detailed experimental protocols for its investigation. The primary mechanism underlying this autophagic response involves the suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.[3][4] This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and the intricate interplay between Aurora kinase inhibition and cellular autophagy.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Aurora kinase family, which are serine/threonine kinases crucial for the regulation of mitosis.[1][2] Elevated expression and activity of Aurora kinases are common in many human cancers, making them attractive targets for therapeutic intervention.[3] this compound exhibits potent inhibitory activity against Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively.[1][3] Its anti-neoplastic effects are primarily attributed to the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] However, a growing body of evidence highlights the induction of autophagy as another critical component of its anti-cancer activity.[3][5]

The Role of the PI3K/Akt/mTOR Pathway in this compound-Induced Autophagy

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that promotes cell growth and proliferation while inhibiting autophagy.[6] Multiple studies have demonstrated that this compound induces autophagy by effectively suppressing this pathway.[3][4]

This compound treatment leads to a marked reduction in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3][4] The inhibition of mTOR, a master negative regulator of autophagy, is a critical event. Under normal conditions, active mTOR phosphorylates and inactivates the ULK1 complex, thereby preventing the initiation of autophagy. By inhibiting mTOR, this compound relieves this inhibition, allowing for the induction of the autophagic process.

Furthermore, in some cancer cell lines, this compound has been shown to activate 5' AMP-activated protein kinase (AMPK), which can also inhibit mTOR and promote autophagy.[4] The interplay between the inhibition of the PI3K/Akt/mTOR pathway and the potential activation of AMPK creates a robust pro-autophagic cellular environment.

Signaling Pathway of this compound-Induced Autophagy

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pan-inhibitor of Aurora kinases this compound induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Danusertib's Impact on Epithelial-to-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danusertib (formerly PHA-739358), a potent pan-Aurora kinase and ABL kinase inhibitor, has demonstrated significant anti-tumor activity in various cancer models.[1][2] A critical aspect of its mechanism of action is the inhibition of the epithelial-to-mesenchymal transition (EMT), a cellular process pivotal to cancer progression, metastasis, and drug resistance.[1][3] This technical guide provides an in-depth analysis of this compound's effect on EMT, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Introduction to this compound and EMT

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are key regulators of mitosis.[2][4] Beyond its effects on cell cycle progression, this compound has been shown to modulate cellular phenotypes by interfering with EMT.[5][6] EMT is a complex process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype.[1][3] This transition is driven by a network of transcription factors and signaling pathways, leading to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[3][5] The ability of this compound to counteract this process highlights its potential as a therapeutic agent against metastatic cancers.

Core Mechanism of Action: Inhibition of EMT

This compound has been shown to inhibit EMT in a variety of cancer cell lines, including gastric, ovarian, and breast cancer.[1][3][5] The primary mechanism involves the modulation of key signaling pathways and transcription factors that regulate the expression of EMT markers.

Signaling Pathways Modulated by this compound

This compound's inhibitory effect on EMT is significantly mediated through the PI3K/Akt/mTOR signaling pathway .[1][3][7] By suppressing this pathway, this compound leads to downstream changes in the expression of transcription factors that are master regulators of EMT.

Caption: this compound's inhibition of Aurora Kinases suppresses the PI3K/Akt/mTOR pathway, leading to altered expression of EMT-regulating transcription factors.

Effect on EMT-Related Transcription Factors

This compound treatment leads to a significant decrease in the expression of key EMT-inducing transcription factors, namely Snail and Slug .[1][3] These transcription factors are direct repressors of E-cadherin and activators of mesenchymal gene expression.

Regulation of EMT Marker Expression